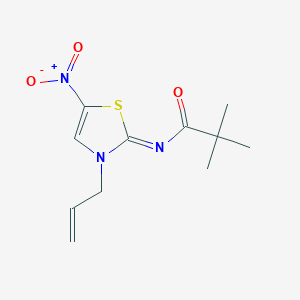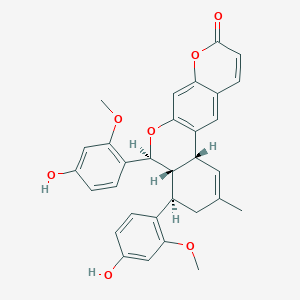![molecular formula C21H27N3S B10852439 1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-135111 is a chemical compound known for its significant role in various chemical reactions and industrial applications. It is a palladium-based compound that has been extensively studied for its catalytic properties, particularly in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
PD-135111 can be synthesized through various methods, including chemical reduction, deposition-precipitation, and impregnation. One common method involves the chemical reduction of palladium precursors such as palladium chloride or palladium acetate in the presence of reducing agents like hydrogen or sodium borohydride. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired palladium compound .
Industrial Production Methods
In industrial settings, PD-135111 is often produced using large-scale chemical reduction processes. The use of palladium precursors and reducing agents in a controlled environment allows for the efficient production of the compound. The industrial methods focus on optimizing the yield and purity of PD-135111 to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
PD-135111 undergoes several types of chemical reactions, including:
Oxidation: PD-135111 can be oxidized to form palladium oxides.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: PD-135111 can participate in substitution reactions, where ligands attached to the palladium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under mild conditions.
Reduction: Hydrogen gas or sodium borohydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include palladium oxides, metallic palladium, and various palladium-ligand complexes. These products are valuable in different catalytic and industrial applications .
Scientific Research Applications
PD-135111 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: PD-135111 is studied for its potential use in biological systems, particularly in enzyme mimetics and bio-catalysis.
Medicine: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Mechanism of Action
PD-135111 exerts its effects primarily through its catalytic properties. The palladium center in the compound acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
PD-135111 can be compared with other palladium-based compounds such as:
- Palladium acetate
- Palladium chloride
- Palladium on carbon
Uniqueness
PD-135111 is unique due to its specific catalytic properties and the ability to participate in a wide range of chemical reactions. Its high reactivity and stability make it a preferred choice in many applications compared to other palladium compounds .
List of Similar Compounds
- Palladium acetate
- Palladium chloride
- Palladium on carbon
- Palladium hydroxide
Properties
Molecular Formula |
C21H27N3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-pyridin-2-yl-4-[2-(4-thiophen-2-ylcyclohex-3-en-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C21H27N3S/c1-2-11-22-21(5-1)24-15-13-23(14-16-24)12-10-18-6-8-19(9-7-18)20-4-3-17-25-20/h1-5,8,11,17-18H,6-7,9-10,12-16H2 |
InChI Key |
AAFWZBAPCZZXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1CCN2CCN(CC2)C3=CC=CC=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


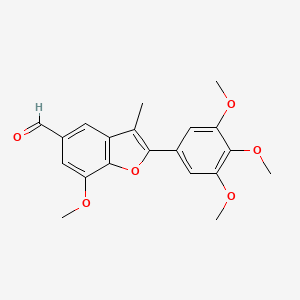
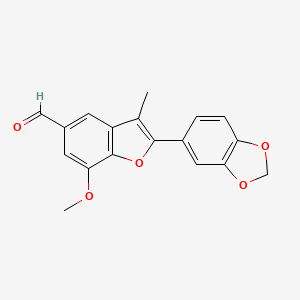

![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)
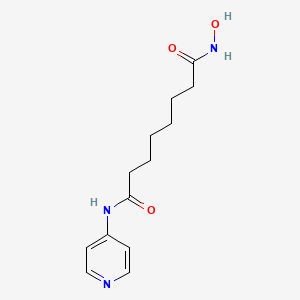
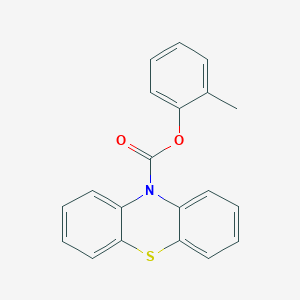
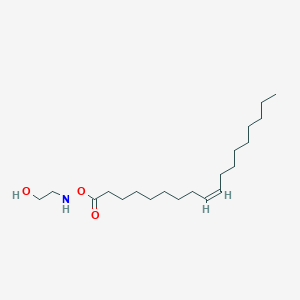
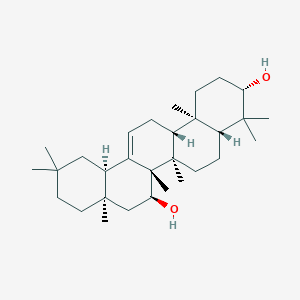
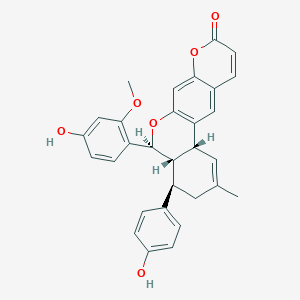
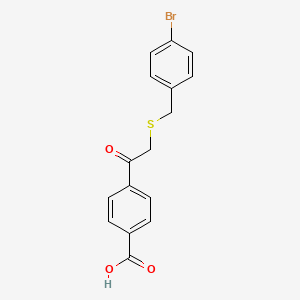
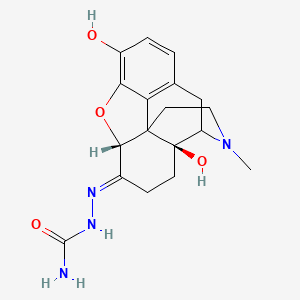
![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
